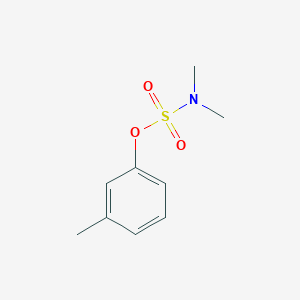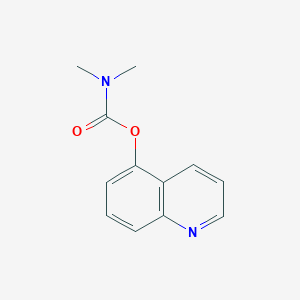![molecular formula C11H14 B14128733 1,6-Diethenylbicyclo[4.1.0]hept-3-ene CAS No. 88816-25-5](/img/structure/B14128733.png)
1,6-Diethenylbicyclo[4.1.0]hept-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Diethenylbicyclo[410]hept-3-ene is a bicyclic hydrocarbon with a unique structure that includes two ethenyl groups attached to a bicycloheptene framework
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Diethenylbicyclo[4.1.0]hept-3-ene can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. For instance, cyclohexa-2,4-dienes with different substituents can undergo a Diels-Alder reaction followed by photolysis to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions under controlled conditions. The reaction is carried out in the presence of a catalyst to enhance the yield and selectivity of the product. The resulting compound is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1,6-Diethenylbicyclo[4.1.0]hept-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding epoxides or diols.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield saturated hydrocarbons.
Substitution: The ethenyl groups can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens like bromine or chlorine in the presence of a solvent such as carbon tetrachloride.
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
1,6-Diethenylbicyclo[4.1.0]hept-3-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1,6-Diethenylbicyclo[4.1.0]hept-3-ene involves its interaction with molecular targets through its ethenyl groups. These groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing structures. The pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
Similar Compounds
3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene: Similar bicyclic structure but with different substituents.
1,6-Dimethylbicyclo[4.1.0]hept-3-ene: Another bicyclic compound with methyl groups instead of ethenyl groups.
2-Carene: A bicyclic monoterpene with a similar framework but different functional groups.
Uniqueness
1,6-Diethenylbicyclo[4.1.0]hept-3-ene is unique due to its ethenyl groups, which provide distinct reactivity and potential applications compared to other similar compounds. Its structure allows for versatile chemical modifications, making it valuable in various fields of research and industry.
Properties
CAS No. |
88816-25-5 |
|---|---|
Molecular Formula |
C11H14 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
1,6-bis(ethenyl)bicyclo[4.1.0]hept-3-ene |
InChI |
InChI=1S/C11H14/c1-3-10-7-5-6-8-11(10,4-2)9-10/h3-6H,1-2,7-9H2 |
InChI Key |
UJDDPQRVJPZUPB-UHFFFAOYSA-N |
Canonical SMILES |
C=CC12CC=CCC1(C2)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Carboxymethoxy)-5-[2-[[2-(3-carboxypropanoylamino)-3-phenylpropanoyl]amino]-3-oxo-3-(pentylamino)propyl]benzoic acid](/img/structure/B14128656.png)
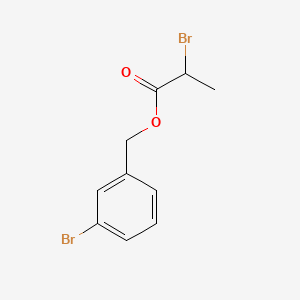
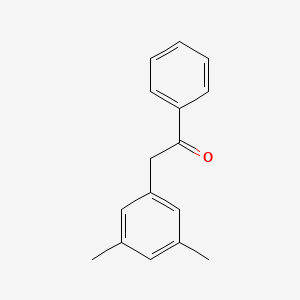
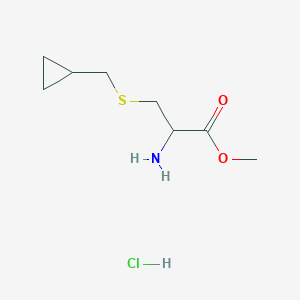
![2-({[(Propan-2-yl)oxy]sulfanyl}oxy)propane](/img/structure/B14128674.png)
![1-(2-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14128684.png)
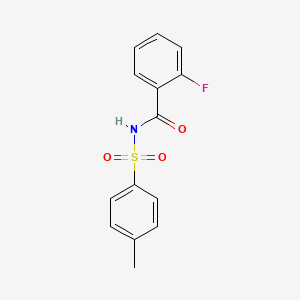
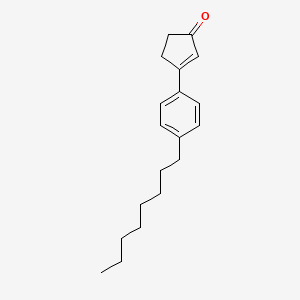
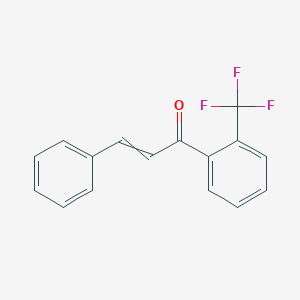
![N-ethyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B14128704.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B14128718.png)
